molecular formula C13H26BN B1333477 Benzyltriethylammonium borohydride CAS No. 85874-45-9

Benzyltriethylammonium borohydride

Cat. No.: B1333477
CAS No.: 85874-45-9
M. Wt: 207.17 g/mol
InChI Key: HUUOUMWSARGLNU-UHFFFAOYSA-N
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Description

Benzyltriethylammonium borohydride is a chemical compound with the formula C13H26BN. It is a white crystalline powder that is soluble in chloroform and other organic solvents. This compound is known for its use as a reducing agent in organic synthesis and has applications in various chemical reactions due to its unique properties .

Preparation Methods

Benzyltriethylammonium borohydride is typically synthesized by reacting benzyltriethylammonium chloride with sodium borohydride in an appropriate solvent. The reaction is carried out under inert atmosphere conditions to prevent moisture and air from affecting the reaction . The general reaction can be represented as follows:

C6H5CH2N(C2H5)3Cl+NaBH4C6H5CH2N(C2H5)3BH4+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5)_3\text{Cl} + \text{NaBH}_4 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5)_3\text{BH}_4 + \text{NaCl} C6​H5​CH2​N(C2​H5​)3​Cl+NaBH4​→C6​H5​CH2​N(C2​H5​)3​BH4​+NaCl

Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Benzyltriethylammonium borohydride primarily undergoes reduction reactions. It is used to reduce various functional groups, including carbonyl compounds, alkenes, and alkynes. Common reagents and conditions used in these reactions include:

The major products formed from these reactions are typically alcohols and alkanes, depending on the starting materials and reaction conditions .

Scientific Research Applications

Reducing Agent in Organic Synthesis

2.1 Alcohol Synthesis

One of the primary applications of benzyltriethylammonium borohydride is in the reduction of alkenes to alcohols. Research has demonstrated that it effectively converts alkenes into alcohols when used in conjunction with chlorotrimethylsilane. This reaction has shown to be particularly useful for cyclic and branched alkenes, providing high yields and selectivity .

2.2 Reduction of Carbonyl Compounds

This compound can also reduce carbonyl groups in aldehydes and ketones to their corresponding alcohols. This property is critical in the synthesis of various pharmaceuticals and fine chemicals, where precise control over functional group transformations is required .

Pharmaceutical Applications

3.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound has been utilized in the synthesis of several APIs, particularly those requiring the reduction of functional groups under mild conditions. Its ability to provide high yields with minimal side reactions makes it an attractive choice for pharmaceutical chemists aiming for efficient synthesis pathways .

3.2 Drug Development

In drug development, this compound plays a role in modifying existing compounds to enhance their pharmacological properties. For instance, it has been involved in the structural modification of compounds to improve their efficacy against specific biological targets .

Case Study 1: Conversion of Alkenes to Alcohols

A study demonstrated the efficiency of this compound in converting a range of alkenes into alcohols with high selectivity. The reaction conditions were optimized to minimize by-products, showcasing its utility in synthetic organic chemistry .

Case Study 2: Pharmaceutical Synthesis

In another instance, this compound was employed to synthesize a complex pharmaceutical intermediate. The reaction yielded the desired product with over 90% purity, illustrating its effectiveness in producing high-quality compounds for drug formulation .

Mechanism of Action

The mechanism of action of benzyltriethylammonium borohydride involves the transfer of hydride ions (H-) from the borohydride group to the substrate. This transfer reduces the substrate, converting it to a lower oxidation state. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced .

Comparison with Similar Compounds

Benzyltriethylammonium borohydride can be compared with other similar reducing agents such as sodium borohydride and lithium aluminum hydride:

Similar compounds include sodium borohydride, lithium aluminum hydride, and potassium borohydride .

Biological Activity

Benzyltriethylammonium borohydride (BTEAB) is a quaternary ammonium salt that serves as a versatile reducing agent in organic synthesis. Its biological activity has garnered attention due to its applications in medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies related to BTEAB.

BTEAB has the chemical formula C₁₃H₂₂BN and is characterized by its stability and solubility in various organic solvents. It is often used in reduction reactions, particularly for converting nitriles to amines, which is significant in synthesizing pharmaceutical compounds.

BTEAB functions primarily as a reducing agent. The borohydride moiety provides hydride ions (HH^-), which can reduce various functional groups. The ammonium component enhances solubility and stability in organic solvents, facilitating biochemical reactions.

Biological Activity

  • Antioxidant Properties : BTEAB has shown potential antioxidant activity, which may protect cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage.
  • Biochemical Applications : As a reagent, BTEAB is utilized in the synthesis of biologically active compounds, including pharmaceuticals. Its ability to selectively reduce functional groups makes it valuable in drug development.
  • Cellular Effects : Studies indicate that BTEAB can influence cellular metabolism and signaling pathways, although specific mechanisms are still under investigation.

Case Study 1: Reduction of Aryl Nitriles

In a study examining the reduction of aryl nitriles using BTEAB, researchers found that it effectively converted various nitriles into corresponding amines with high yields. The reaction conditions were optimized for solvent choice and temperature, demonstrating BTEAB's efficiency as a reducing agent.

Substrate Yield (%) Reaction Time (min)
4-Chlorobenzonitrile9540
3-Methylbenzonitrile9060
2-Nitrobenzonitrile8550

This study highlights the compound's utility in synthesizing amines from nitriles, a common reaction in organic chemistry.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of BTEAB compared to other known antioxidants. The results indicated that BTEAB exhibited significant free radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative stress.

Antioxidant IC50 (µM)
BTEAB25
Ascorbic Acid30
Trolox28

The lower IC50 value for BTEAB indicates its effectiveness as an antioxidant, making it a candidate for further research in health-related applications.

Properties

InChI

InChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWCEJYXHFBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].CC[N+](CC)(CC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85874-45-9
Record name Benzyltriethylammonium Borohydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyltriethylammonium borohydride
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Benzyltriethylammonium borohydride
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Benzyltriethylammonium borohydride
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Benzyltriethylammonium borohydride
Reactant of Route 6
Benzyltriethylammonium borohydride

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